molecular formula C14H20N2O2 B1349262 Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine CAS No. 416865-72-0

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B1349262
CAS No.: 416865-72-0
M. Wt: 248.32 g/mol
InChI Key: PMZJBCZZCJVNPS-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine is a substituted amine featuring a benzo[1,3]dioxole (piperonyl) moiety linked to a 1-methyl-piperidin-4-yl group via a methylene bridge.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16-6-4-12(5-7-16)15-9-11-2-3-13-14(8-11)18-10-17-13/h2-3,8,12,15H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZJBCZZCJVNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354837
Record name Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416865-72-0
Record name Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Catechols

The benzodioxole ring is typically synthesized by cyclization of catechol derivatives with dihalomethane reagents under basic conditions. This process involves:

  • Reacting catechol or substituted catechols with dihalomethane (e.g., dichloromethane or dibromomethane) in the presence of a base to form the methylenedioxy bridge.
  • The reaction is often carried out in polar aprotic solvents such as N-methylpyrrolidinone (NMP), dimethylformamide (DMF), or mixtures with water or deuterated solvents for isotopic labeling purposes.

Isotopic Labeling (Optional)

For specialized applications, deuterated benzodioxoles can be prepared by using deuterated catechols and dihalodideuteromethane reagents, with isotopic enrichment confirmed by NMR.

Coupling with 1-Methyl-piperidin-4-yl Amine

Direct Amination

The key step involves nucleophilic substitution of the benzylic position by the amine group of 1-methyl-piperidin-4-yl amine:

  • The benzylic halide or activated intermediate is reacted with 1-methyl-piperidin-4-yl amine under mild conditions, often in polar solvents like DMF.
  • The reaction may be facilitated by bases such as diisopropylethylamine to neutralize generated acids and drive the substitution forward.

Solid-Phase Synthesis Approach

An alternative method involves solid-phase synthesis where the amine is attached to a resin, followed by reduction and functionalization steps to yield the desired amine product.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Yield (%) Notes
Benzodioxole formation Catechol + dihalomethane + base NMP, DMF 70-85 Polar aprotic solvents, room temp to mild heating; isotopic variants possible
Methylene linker introduction Benzodioxol-5-ylmethanol isolation and purification Ethyl acetate, THF 80-90 Recrystallization for purity; intermediate for amination
Amination with piperidine Benzylic halide + 1-methyl-piperidin-4-yl amine + base DMF, room temp 40-60 Base such as diisopropylethylamine; reaction time 16 h; purification by chromatography

Analytical and Purification Techniques

  • Purification is typically achieved by recrystallization (ethyl acetate/hexane or THF) or silica gel chromatography.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography for structural confirmation.
  • Isotopic enrichment is verified by 1H NMR when deuterated analogs are synthesized.

Summary of Key Research Findings

  • The benzodioxole ring is efficiently formed by cyclization of catechols with dihalomethane reagents in polar aprotic solvents, with yields typically above 70%.
  • The methylene bridge at the 5-position is introduced via benzylic alcohol intermediates, which can be purified by recrystallization to high purity.
  • Coupling with 1-methyl-piperidin-4-yl amine proceeds under mild nucleophilic substitution conditions, with moderate yields (~45%) reported in literature.
  • Solid-phase synthesis methods provide alternative routes with potential for automation and diversification.
  • Isotopic labeling methods allow for the preparation of deuterated analogs for specialized applications.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine serves as a valuable intermediate in the synthesis of complex molecules in chemistry. Furthermore, its potential effects on biological systems are under investigation, including studies on enzyme inhibition and receptor binding in biology. The compound is also being explored for potential therapeutic properties, such as antitumor and antimicrobial activities in medicine. Additionally, it finds use in industry for the development of new materials and chemical processes.

The biological activity of this compound is attributed to its interaction with receptors in the central nervous system (CNS). Research has shown that similar compounds can exhibit anticonvulsant and antidepressant activity. These compounds may influence GABA-ergic neurotransmission. They have also demonstrated protection against seizures in various models, suggesting potential anticonvulsant activity. Studies focus on its agonistic effects on dopamine receptors, particularly the D3 receptor. The benzo[d][1,3]dioxole moiety contributes to its selective binding and activity at these receptors.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: It can be oxidized using oxidizing agents like potassium permanganate and chromium trioxide to form corresponding oxides.
  • Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can yield amine derivatives.
  • Substitution: It can participate in nucleophilic or electrophilic substitution reactions, with conditions varying based on the specific reaction.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) Key Features
Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine C14H18N2O2 246.31 2 4 3 38.4 Piperidine ring enhances basicity; potential CNS activity .
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-phenyl)-amine () C14H12FNO2 245.25 1 3 3 38.3 Fluorine substitution improves lipophilicity and metabolic stability .
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine () C16H17NO3 272.32 1 4 5 49.1 Methoxy group increases polarity; may reduce blood-brain barrier penetration .
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine () C16H16FNO2 273.30 1 3 6 38.3 Ethyl linker extends spatial flexibility; fluorophenyl enhances selectivity .
(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine () C14H20N2O 232.32 1 2 4 24.5 Methoxybenzyl group reduces basicity; potential for peripheral target binding .

Key Differences and Implications

Piperidine vs. Aromatic Amines : The 1-methyl-piperidin-4-yl group in the target compound introduces a saturated nitrogen heterocycle, enhancing water solubility and basicity (pKa ~8–10) compared to aromatic amines like 4-fluoroaniline (pKa ~4–5). This difference impacts pharmacokinetics, particularly absorption and CNS penetration .

Substituent Effects :

  • Fluorine : Compounds with 4-fluoro substituents (e.g., ) exhibit increased lipophilicity (logP ~2.5–3.0) and resistance to oxidative metabolism, enhancing bioavailability .
  • Methoxy Groups : Methoxy-substituted analogs (e.g., ) have higher topological polar surface area (TPSA), reducing membrane permeability but improving solubility .

Synthetic Accessibility : The target compound’s piperidine moiety may require reductive amination or nucleophilic substitution steps, as seen in related piperidine syntheses (). In contrast, benzylamine derivatives (e.g., ) are often synthesized via Schiff base formation .

Pharmacological Potential (Inferred from Analogues)

  • Kinase Inhibition : Analogues like N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () target AKT1, suggesting the piperidine-containing compound could modulate similar pathways .
  • Antimicrobial Activity: Piperonylamine derivatives are explored for antifungal properties due to the benzo[1,3]dioxole ring’s resemblance to natural phenolic antioxidants .
  • Neurotransmitter Modulation : The piperidine scaffold is common in serotonin and dopamine receptor ligands, hinting at CNS applications .

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine, often referred to as a derivative of the benzo[d][1,3]dioxole scaffold, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C13_{13}H18_{18}N2_2O2_2
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 76167-58-3
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • LogP (XLogP3) : 1.9 .

The compound's biological activity is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Notably, it has been studied for its agonistic effects on dopamine receptors, particularly the D3 receptor. The unique structural features of the benzo[d][1,3]dioxole moiety contribute to its selective binding and activity at these receptors.

Dopamine Receptor Activity

Research indicates that derivatives of this compound can selectively activate the D3 dopamine receptor while exhibiting minimal activity at D2 receptors. For instance, studies have shown that certain analogs promote β-arrestin translocation and G protein activation, which are critical pathways in dopamine signaling .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzo[1,3]dioxole derivatives. For example:

  • In vitro Studies : Compounds derived from this scaffold demonstrated significant cytotoxicity against various cancer cell lines. One study reported an IC50_{50} value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective apoptosis induction in cancer cells .
  • In vivo Studies : Tumor growth suppression was observed in animal models treated with these compounds, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

Recent investigations have also focused on the antimicrobial properties of benzo[1,3]dioxole derivatives. A high-throughput screening identified several compounds with promising activity against Mycobacterium tuberculosis, targeting essential bacterial pathways such as MmpL3 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzo[1,3]dioxole derivatives. Key findings include:

  • Substituents : Variations in substituents on the piperidine ring significantly affect receptor selectivity and potency. For example, modifications that enhance lipophilicity can improve CNS penetration and receptor binding affinity.
  • Analog Development : The synthesis of analogs with different functional groups has led to compounds with improved pharmacokinetic profiles and reduced toxicity .

Case Studies

StudyFocusFindings
Ribeiro Morais et al. (2023)Anticancer ActivityDemonstrated significant apoptosis induction in MCF cells with an IC50_{50} of 25.72 ± 3.95 μM; tumor suppression in vivo.
PMC7262777 (2020)D3 Receptor AgonismIdentified selective D3 receptor agonists promoting β-arrestin translocation; potential neuroprotective effects observed.
PMC9435431 (2022)Antimicrobial ActivityHigh-throughput screening revealed activity against Mycobacterium tuberculosis; targeting MmpL3 as a mechanism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving:

  • Condensation reactions : For example, reductive amination of 1-benzyl-4-piperidone with methylamine using titanium(IV) isopropoxide as a catalyst .
  • Acylation/alkylation : Introduction of the benzo[1,3]dioxol-5-ylmethyl group via nucleophilic substitution or coupling reactions, as seen in thiazol-2-amine derivatives .
  • Protection/deprotection strategies : Use of tert-butyl groups or benzyl halides to stabilize intermediates during synthesis .

Q. How is the structural integrity of this compound validated in synthetic studies?

  • Methodological Answer : Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm backbone connectivity and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination .
  • X-ray crystallography : To resolve stereochemistry, as demonstrated in piperazine-based analogs .

Q. What preliminary biological screening models are used to assess its activity?

  • Methodological Answer : Initial screens include:

  • In vitro cytotoxicity assays : Against cancer cell lines (e.g., HeLa, A549, MCF-7) using MTT or SRB assays, with IC50 values as key metrics .
  • Enzyme inhibition studies : For example, α-glucosidase or MAGL inhibition assays to evaluate metabolic or neurological applications .

Advanced Research Questions

Q. How does structural modification of the benzo[1,3]dioxol and piperidine moieties influence antitumor activity?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzo[1,3]dioxol ring enhance apoptosis induction (e.g., compound C27, IC50 = 2.07 μM in HeLa) .
  • Piperidine methylation : The 1-methyl group on piperidine improves blood-brain barrier penetration, critical for CNS-targeted agents .
  • Hybridization strategies : Combining benzo[1,3]dioxol with thiazole rings increases selectivity for cancer cells over normal fibroblasts .

Q. What mechanisms underlie its anticonvulsant activity, and how do they compare to reference drugs?

  • Methodological Answer :

  • In vivo models : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents show ED50 values (e.g., 45 mg/kg for compound 5), outperforming stiripentol (ED50 = 115 mg/kg) .
  • Target engagement : Modulation of voltage-gated sodium channels or GABAergic pathways, validated via patch-clamp electrophysiology .

Q. How can contradictions in biological data across studies be resolved?

  • Methodological Answer :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Off-target profiling : Use kinase/GPCR panels to identify confounding interactions .
  • Meta-analysis : Compare structural analogs (e.g., piperazine vs. piperidine derivatives) to isolate substituent-specific effects .

Q. What strategies optimize in vivo efficacy while minimizing toxicity?

  • Methodological Answer :

  • Pharmacokinetic tuning : Introduce hydrophilic groups (e.g., hydroxyl) to reduce hepatotoxicity, as seen in benzo[1,3]dioxol-5-ylmethyl analogs .
  • Prodrug approaches : Mask reactive amines with acetyl or carbamate groups to enhance bioavailability .
  • Toxicogenomics : RNA-seq of liver/kidney tissues post-administration identifies off-target gene signatures .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC-MS : Quantifies impurities (<0.1% for preclinical studies) and detects degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition profiles for storage optimization .

Q. How are apoptosis and cell cycle effects mechanistically validated?

  • Flow cytometry : Dual staining with Annexin V/PI or Hoechst 33342 to quantify apoptotic populations .
  • Western blotting : Assess caspase-3/9 cleavage and cyclin-dependent kinase (CDK) expression .

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